
7-Chloro-1-ethoxy-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-ethoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a phenothiazine core with a chlorine atom at the 7th position and an ethoxy group at the 1st position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethoxy-10H-phenothiazine typically involves the Smiles rearrangement, a well-known method for preparing phenothiazine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the rearrangement process. For instance, the reaction of 2-chloroaniline with sulfur and an oxidizing agent can yield the phenothiazine core, which is then further modified to introduce the ethoxy group at the 1st position .
Industrial Production Methods
Industrial production of phenothiazine derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Chloro-1-ethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the phenothiazine core, affecting its electronic properties.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced phenothiazines, and various substituted phenothiazines, each with distinct chemical and physical properties .
科学研究应用
7-Chloro-1-ethoxy-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antipsychotic and antiemetic effects, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-1-ethoxy-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound can modulate the activity of dopamine receptors, leading to its antipsychotic effects. Additionally, it may interact with other pathways involved in neurotransmission and cellular signaling .
相似化合物的比较
Similar Compounds
2-Chloro-10H-phenothiazine: Another phenothiazine derivative with similar chemical properties.
Phenoxazine: A structurally related compound with applications in material science and medicine.
Uniqueness
7-Chloro-1-ethoxy-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 1st position and the chlorine atom at the 7th position can influence its reactivity and interaction with biological targets .
属性
CAS 编号 |
91074-67-8 |
|---|---|
分子式 |
C14H12ClNOS |
分子量 |
277.8 g/mol |
IUPAC 名称 |
7-chloro-1-ethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNOS/c1-2-17-11-4-3-5-12-14(11)16-10-7-6-9(15)8-13(10)18-12/h3-8,16H,2H2,1H3 |
InChI 键 |
JKOXXJZCUFANDM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
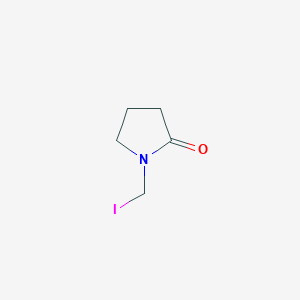
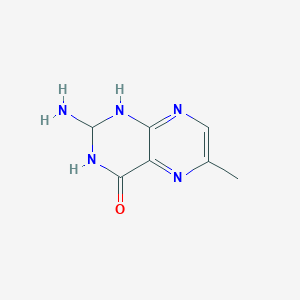

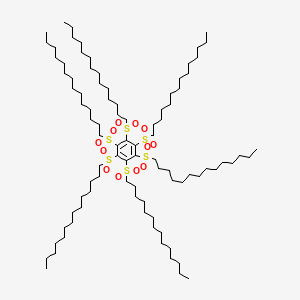
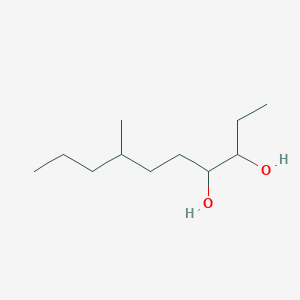
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
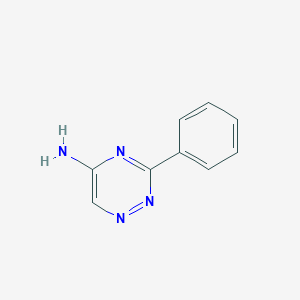
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
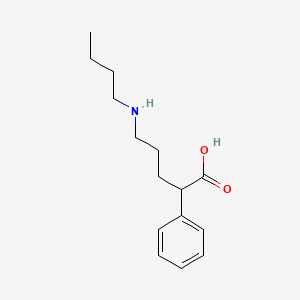
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
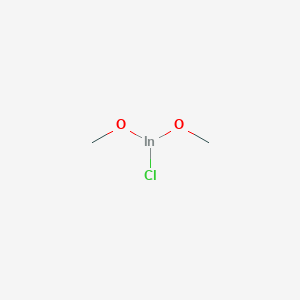
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
